乙基肾上腺素
描述
乙基肾上腺素是一种拟交感神经胺,具有心脏兴奋剂和抗低血压作用。它主要用于治疗体位性低血压,这是一种在站立时血压突然下降的疾病。 乙基肾上腺素与α和β肾上腺素受体相互作用,导致心输出量、每搏输出量和血压升高 .
科学研究应用
乙基肾上腺素在科学研究中具有广泛的应用:
化学: 用作肾上腺素激动剂研究中的模型化合物。
生物学: 研究其对肾上腺素受体和心血管功能的影响。
医学: 主要用于治疗体位性低血压和其他心血管疾病。
作用机制
乙基肾上腺素通过与特定肾上腺素受体结合并激活它们,作为一种直接作用的拟交感神经药物。它主要靶向心脏中的β1肾上腺素受体,导致心率和心输出量增加。 它还与α肾上腺素受体相互作用,引起血管收缩和血压升高 .
生化分析
Biochemical Properties
Etilefrine interacts with beta-1 and some alpha-adrenergic receptors . It appears to have a much higher affinity for β1 (cardiac) than for β2 adrenoreceptors . The interaction with these receptors plays a crucial role in its function as a vasoconstrictor agent .
Cellular Effects
Etilefrine influences cell function by interacting with adrenergic receptors, which are integral membrane proteins located in various types of cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Etilefrine involves its interaction with adrenergic receptors . It binds to these receptors, leading to a series of events that result in vasoconstriction . This binding can lead to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Etilefrine can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Etilefrine can vary with different dosages in animal models
Metabolic Pathways
Etilefrine is involved in adrenergic signaling pathways
Subcellular Localization
Given its role as an adrenergic agonist, it is likely to be found wherever adrenergic receptors are located within the cell .
准备方法
合成路线和反应条件
乙基肾上腺素可以通过多种方法合成。一种常见的方法是使α-溴-间羟基苯乙酮与N-乙基苄胺在溶剂中于10-20°C下反应。然后将反应混合物在3-6小时内进行热保存,接着加入盐酸将pH调节至0.5-1.5。所得产物为α-苄基乙基氨基-间羟基苯乙酮盐酸盐。 然后将该中间体溶解在醇溶剂中,在氮气气氛下于30-40°C下进行催化氢化,得到乙基肾上腺素盐酸盐 .
工业生产方法
乙基肾上腺素的工业生产通常涉及使用源自腰果壳液的腰果酚。关键中间体3-乙烯基苯酚是通过乙烯解从腰果酚合成。 该中间体在铁卟啉催化剂的作用下进行羟胺化,生成去甲肾上腺素,然后将其乙基化形成乙基肾上腺素 .
化学反应分析
反应类型
乙基肾上腺素会发生各种化学反应,包括:
氧化: 乙基肾上腺素可以被氧化形成相应的醌类化合物。
还原: 其合成中使用催化氢化。
取代: 卤化和烷基化反应在其合成途径中很常见。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬等试剂。
还原: 在如钯碳等催化剂存在下,使用氢气。
取代: 如溴等卤化剂或如碘乙烷等烷基化剂。
主要产物
氧化: 醌类和其他氧化衍生物。
还原: 乙基肾上腺素盐酸盐。
取代: 各种取代的苯乙醇胺。
相似化合物的比较
乙基肾上腺素与其他拟交感神经胺类似,如去甲肾上腺素、苯肾上腺素和非诺洛芬。它在与α和β肾上腺素受体的平衡相互作用方面是独特的,使其在治疗体位性低血压方面特别有效。 其他化合物如苯肾上腺素主要靶向α受体,而去甲肾上腺素对β受体具有更高的亲和力 .
类似化合物列表
- 去甲肾上腺素
- 苯肾上腺素
- 非诺洛芬
属性
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
Record name | (±)-Etilefrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etilefrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etilefrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etilefrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETILEFRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-209 | |
Record name | Etilefrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etilefrine exert its effects on the cardiovascular system?
A1: Etilefrine acts as an agonist at both alpha- and beta2-adrenergic receptors []. By stimulating alpha-1-adrenergic receptors, etilefrine primarily induces vasoconstriction in the arteriolar and venous vasculature, leading to a decrease in venous pooling and an increase in blood pressure [].
Q2: Does etilefrine have any direct effects on the heart?
A2: While its primary effects are on blood vessels, etilefrine can also stimulate beta-1 adrenergic receptors in the heart []. This stimulation results in positive chronotropic and inotropic effects, meaning it increases heart rate and contractility, respectively.
Q3: What is the bioavailability of oral etilefrine?
A3: The bioavailability of oral etilefrine is relatively low due to significant first-pass metabolism [, ]. Studies comparing etilefrine to its stearic acid ester prodrug found the relative bioavailability of the prodrug to be approximately 51% compared to etilefrine, suggesting that the prodrug strategy may partially overcome the first-pass effect [].
Q4: How is etilefrine metabolized and excreted?
A4: Etilefrine is primarily metabolized in the liver via conjugation with sulfate, forming the major metabolite etilefrine sulfate [, ]. Additional minor metabolites, identified as isomeric tetrahydroisoquinolines, are also formed through condensation with formaldehyde []. These metabolites are excreted in the urine, both in free and conjugated forms [].
Q5: What are the primary clinical applications of etilefrine?
A5: Etilefrine is primarily used in the management of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing [, , ]. It has also been investigated for its potential in treating other conditions, such as vasovagal syncope [, ], priapism [, , , ], and chylothorax [, , , , ].
Q6: Is etilefrine effective in preventing hypotension during spinal anesthesia?
A6: Research suggests that oral etilefrine, administered preoperatively, can reduce the fall in blood pressure during spinal anesthesia []. Intravenous etilefrine has also been compared to phenylephrine for treating hypotension during spinal anesthesia for cesarean section, with results indicating etilefrine may be associated with a lower total dose requirement and shorter duration of hypotension [].
Q7: Can etilefrine be used to treat priapism?
A7: Etilefrine has been investigated as a potential treatment for priapism, particularly in the context of sickle cell disease [, , ]. Studies suggest that both intracavernous injection and oral administration of etilefrine may be effective in resolving priapism and reducing the frequency of stuttering priapism [, , ].
Q8: What is the role of etilefrine in managing chylothorax?
A8: Etilefrine has emerged as a potential therapeutic option for managing chylothorax, a condition characterized by the accumulation of lymphatic fluid in the pleural space [, , , , ]. While the exact mechanism is unclear, etilefrine is thought to promote smooth muscle contraction of the thoracic duct, potentially reducing chyle flow and facilitating resolution of the chylothorax [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。